6,7-bis(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9,11-bis(3-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-31-18-9-5-7-16(13-18)24-22-23(29-26-27-15-28-30(24)26)20-11-3-4-12-21(20)33-25(22)17-8-6-10-19(14-17)32-2/h3-15,24-25H,1-2H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFYQJXIGFIUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC(=CC=C5)OC)NC6=NC=NN26 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
6,7-bis(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Chemical Structure and Properties
- Molecular Formula : C26H22N4O3
- Molecular Weight : 438.487 g/mol
- IUPAC Name : this compound
The compound's structure features a chromeno-triazolo-pyrimidine framework that contributes to its biological activity. The methoxy groups on the phenyl rings enhance its solubility and bioavailability.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound has been reported to possess antimicrobial properties against a range of pathogens. Studies have shown:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Inhibitory effects on Escherichia coli and Pseudomonas aeruginosa.
The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
Analgesic and Anti-inflammatory Effects
In preclinical models, the compound has demonstrated analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). It reduces pain responses in animal models of inflammation and has shown a significant decrease in inflammatory markers.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. The results indicate that it effectively neutralizes free radicals and protects cellular components from oxidative stress.
Case Studies
- Study on MDA-MB-231 Cells : In a detailed study assessing the cytotoxic effects on breast cancer cells (MDA-MB-231), the compound exhibited an IC50 value of 27.6 µM. The study concluded that the presence of electron-withdrawing groups significantly enhances cytotoxicity due to increased p-π conjugation effects .
- Antimicrobial Efficacy : A comparative study highlighted the compound's activity against various bacterial strains. The results showed that it outperformed some conventional antibiotics in terms of potency and spectrum of activity .
Scientific Research Applications
Anticancer Activity
Research indicates that 6,7-bis(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values ranging from 45–97 nM.
- HCT-116 (colon cancer) : IC50 values between 6–99 nM.
- HepG-2 (liver cancer) : Moderate activity with IC50 values of 48–90 nM compared to standard drugs like sorafenib .
Antimicrobial Properties
The compound has demonstrated significant antibacterial and antifungal activities. Its mechanism includes disrupting microbial cell membranes and inhibiting essential enzymes necessary for microbial survival. This potential makes it a candidate for developing new antimicrobial agents against resistant strains .
Analgesic and Anti-inflammatory Effects
In animal models, this compound has shown efficacy in reducing pain and inflammation. It acts through inhibition of cyclooxygenase enzymes involved in the inflammatory pathway .
Antioxidant Activity
The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases .
Enzyme Inhibition
Studies have reported that this compound can inhibit several enzymes including:
- Carbonic anhydrase
- Cholinesterase
- Alkaline phosphatase
- Aromatase
These inhibitory effects suggest its potential use in treating conditions related to enzyme dysregulation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazolopyrimidine core undergoes nucleophilic substitution at electrophilic positions, particularly C-2 and C-5.
Key Reagents and Conditions :
-
Ammonia/Amines : Reacts with NH₃ or alkylamines in ethanol under reflux to yield amino-substituted derivatives.
-
Thiols : Thiol-containing nucleophiles replace halides (e.g., Cl⁻) in DMF at 80–100°C.
Example Reaction :
Outcome : Improved solubility and bioactivity in derivatives .
Oxidation and Reduction
The dihydrochromeno moiety is redox-active, enabling controlled dehydrogenation or hydrogenation.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | PCC (pyridinium chlorochromate) | Aromatic chromene system |
| Reduction | NaBH₄ in MeOH | Saturated chromane derivatives |
Mechanistic Insight :
Oxidation converts the 7,12-dihydrochromeno group into a fully aromatic system, enhancing π-conjugation.
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes.
Conditions :
-
Microwave-assisted synthesis (100–120°C, 15–30 min).
Example :
Reaction with phenylacetylene forms fused triazolo-isoxazoline hybrids .
Electrophilic Aromatic Substitution
Methoxyphenyl groups direct electrophiles to para positions due to strong electron-donating effects.
Reagents :
-
HNO₃/H₂SO₄ (nitration)
-
Br₂/FeBr₃ (bromination)
Regioselectivity :
-
Bromination occurs at C-4 and C-6 of the chromene ring.
Cross-Coupling Reactions
Suzuki-Miyaura and Buchwald-Hartwig couplings modify aryl groups or introduce heterocycles.
| Coupling Type | Catalyst | Substrate | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl hybrids |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Primary amines | Aminated triazolopyrimidines |
Yield : 60–85% under inert conditions .
Acid/Base-Mediated Rearrangements
The triazolopyrimidine ring undergoes ring-opening or contraction under strong acidic/basic conditions.
Notable Transformations :
-
Acidic Hydrolysis (HCl, 100°C): Cleaves the triazole ring to form pyrimidine-amines .
-
Base-Induced Rearrangement (NaOH, EtOH): Generates chromeno-triazine derivatives .
Photochemical Reactions
UV irradiation induces [4π] electrocyclization in the chromene moiety, forming polycyclic adducts.
Conditions :
-
λ = 365 nm, CH₃CN, 12–24 hr.
-
Quantum yield: Φ = 0.45 ± 0.03.
Comparative Reactivity of Substituents
Q & A
Q. Table 1. Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation | Reference |
|---|---|---|---|---|---|
| DMF Fusion | 62–70 | >95 | Rapid cyclization (10–12 min) | High-boiling solvent removal | |
| Solvothermal (EtOH/HO) | 55 | 90 | Eco-friendly | Longer reaction time (24 h) |
Q. Table 2. Spectroscopic Benchmarks
| Technique | Key Peaks/Shifts | Functional Group Assignment | Reference |
|---|---|---|---|
| IR | 1600–1650 cm⁻¹ | C=N (triazole) | |
| NMR | δ 3.8–4.0 (s, 6H) | OCH (methoxyphenyl) | |
| HRMS | m/z 533.12 [M+H] | Molecular ion confirmation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
